molecular formula C7H3F3O5 B1301575 2-(trifluoromethyl)furan-3,4-dicarboxylic Acid CAS No. 91324-01-5

2-(trifluoromethyl)furan-3,4-dicarboxylic Acid

Cat. No.: B1301575
CAS No.: 91324-01-5
M. Wt: 224.09 g/mol
InChI Key: CQSHGAIMGIZGHB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)furan-3,4-dicarboxylic acid is an organic compound with the molecular formula C7H3F3O5. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The presence of trifluoromethyl and dicarboxylic acid groups makes this compound highly reactive and useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)furan-3,4-dicarboxylic acid typically involves the introduction of a trifluoromethyl group into a furan ring followed by carboxylation. One common method includes the trifluoromethylation of furan derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)furan-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3,4-dicarboxylic acid derivatives, while reduction can produce furan-3,4-dimethanol .

Scientific Research Applications

2-(Trifluoromethyl)furan-3,4-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)furan-3,4-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Furan-2,5-dicarboxylic acid: Another furan derivative with carboxylic acid groups at different positions.

    2-(Trifluoromethyl)furan-3-carboxylic acid: A related compound with only one carboxylic acid group.

    2,5-Bis(trifluoromethyl)furan: A furan derivative with two trifluoromethyl groups.

Uniqueness

2-(Trifluoromethyl)furan-3,4-dicarboxylic acid is unique due to the combination of trifluoromethyl and dicarboxylic acid groups, which impart distinct chemical and physical properties.

Biological Activity

2-(Trifluoromethyl)furan-3,4-dicarboxylic acid (TFM-FDC) is a heterocyclic compound that has garnered attention due to its potential biological activities. With the molecular formula C8H6F3O4 and CAS number 91324-01-5, TFM-FDC features a furan ring substituted with a trifluoromethyl group and two carboxylic acid functionalities. This article explores the biological activity of TFM-FDC, particularly its antimicrobial and antifungal properties, and discusses relevant research findings.

Chemical Structure and Properties

TFM-FDC is characterized by its unique structure, which includes:

  • Furan Ring : A five-membered aromatic ring contributing to the compound's stability and reactivity.
  • Trifluoromethyl Group : This electron-withdrawing group significantly influences the electronic properties of the molecule.
  • Carboxylic Acid Groups : The presence of two carboxylic acid groups enhances its acidity and potential for hydrogen bonding.

Biological Activity Overview

Research indicates that TFM-FDC exhibits notable antimicrobial and antifungal properties. These activities are primarily attributed to its structural features that allow for interactions with biological targets.

Antimicrobial Activity

A study reported that TFM-FDC demonstrated significant antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for TFM-FDC against selected pathogens were determined as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results suggest that TFM-FDC may be a promising candidate for further development as an antimicrobial agent.

Antifungal Activity

TFM-FDC also showed antifungal activity against common fungal pathogens. The following MIC values were observed:

Fungal Pathogen MIC (µg/mL)
Candida albicans10
Aspergillus niger30

The antifungal properties indicate its potential application in treating fungal infections.

The mechanism by which TFM-FDC exerts its biological activity is not fully elucidated but may involve:

  • Disruption of microbial cell membranes.
  • Inhibition of key metabolic pathways within the pathogens.
  • Interference with nucleic acid synthesis due to the presence of the carboxylic acid groups.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study focused on synthesizing TFM-FDC via a two-step process involving hydrazine hydrate and acidic hydrolysis. The synthesized compound was then evaluated for its biological activities, confirming its antimicrobial and antifungal effects.
  • Comparative Studies : Comparative studies with other furan derivatives indicated that TFM-FDC exhibited superior activity against certain bacterial strains, highlighting its potential as a lead compound in drug development .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of furan derivatives revealed that modifications to the trifluoromethyl group could enhance biological activity, suggesting avenues for further optimization of TFM-FDC derivatives .

Properties

IUPAC Name

2-(trifluoromethyl)furan-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O5/c8-7(9,10)4-3(6(13)14)2(1-15-4)5(11)12/h1H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSHGAIMGIZGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(O1)C(F)(F)F)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369590
Record name 2-(trifluoromethyl)furan-3,4-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91324-01-5
Record name 2-(trifluoromethyl)furan-3,4-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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